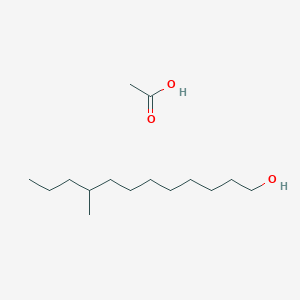
Acetic acid;9-methyldodecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;9-methyldodecan-1-ol is a compound that combines the properties of acetic acid and 9-methyldodecan-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 9-methyldodecan-1-ol is a long-chain fatty alcohol with a methyl substituent at position 9
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-methyldodecan-1-ol typically involves the esterification of acetic acid with 9-methyldodecan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts under controlled conditions. The reaction is usually carried out by heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Acetic acid;9-methyldodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 9-methyldodecan-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Acetic acid;9-methyldodecan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of acetic acid;9-methyldodecan-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
11-methyldodecan-1-ol: A long-chain fatty alcohol similar to 9-methyldodecan-1-ol but with the methyl group at position 11.
Acetic acid: A simple carboxylic acid with widespread applications in various fields.
Uniqueness
Acetic acid;9-methyldodecan-1-ol is unique due to the combination of properties from both acetic acid and 9-methyldodecan-1-ol. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
CAS番号 |
83375-85-3 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
acetic acid;9-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
CLEHRSQINUQVQP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCCCCCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
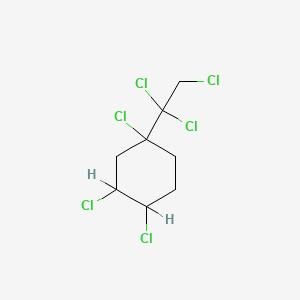
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
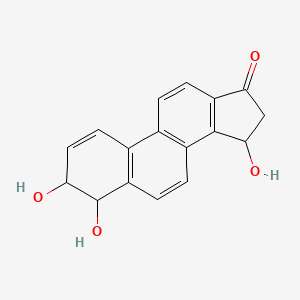
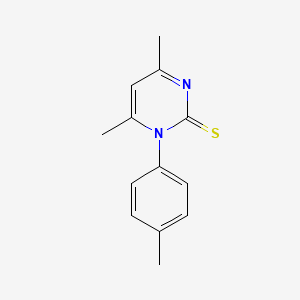
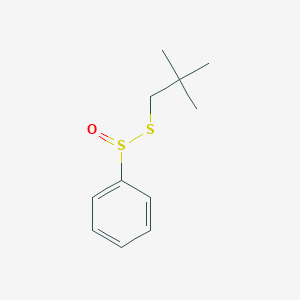

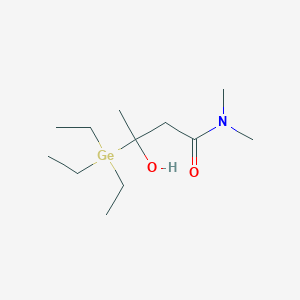
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)


![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
